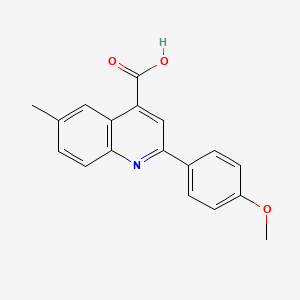

2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid

Description

2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a methoxyphenyl substituent at position 2, a methyl group at position 6, and a carboxylic acid moiety at position 4 of the quinoline ring. Its molecular formula is C₁₉H₁₇NO₃, with a molecular weight of 307.34 g/mol and a melting point of 239°C . The compound’s structure (Figure 1) combines aromatic and polar functional groups, making it a candidate for biological activity studies, particularly in medicinal chemistry.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-3-8-16-14(9-11)15(18(20)21)10-17(19-16)12-4-6-13(22-2)7-5-12/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYRNTCJRHILBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974776 | |

| Record name | 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116734-22-6, 5936-79-8 | |

| Record name | 2-(4-Methoxyphenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116734-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Precursor Synthesis :

-

Oxidation :

Experimental Protocol

-

Step 1 : 87 g (0.35 mol) of gamma-chloroacetonacetic-2-chloroanilide is treated with 450 mL concentrated H2SO4 at 20°C for 16 hours. The precipitate is filtered and washed to yield 2-hydroxy-4-chloromethyl-8-chloroquinoline.

-

Step 2 : The chloromethyl derivative is oxidized with 30% H2O2 and 12% NaOH at 60°C for 6 hours. Acidification with HCl to pH 2 precipitates the product, which is vacuum-dried at 130–150°C to obtain the anhydrous form.

Yield : ~85% (estimated from analogous reactions in the patent).

Advantages and Limitations

-

Advantages : High purity (99% by recrystallization), scalability, and compatibility with electron-donating substituents.

-

Limitations : Multi-step synthesis of the precursor and strict control over peroxide/alkali ratios to prevent hydrolysis.

Doebner Three-Component Reaction

The Doebner reaction condenses aniline, aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. For the target compound, 3-methylaniline and 4-methoxybenzaldehyde are employed.

Reaction Mechanism

-

Imine Formation : 4-Methoxybenzaldehyde reacts with 3-methylaniline to generate an imine intermediate.

-

Cyclization : Pyruvic acid undergoes condensation with the imine, followed by dehydration and oxidation to form the quinoline ring.

-

Regiochemistry : The aldehyde contributes the 2-(4-methoxyphenyl) group, while the 3-methylaniline directs the methyl group to the 6-position.

Experimental Protocol

-

Step 1 : 3-Methylaniline (1 mmol), 4-methoxybenzaldehyde (1 mmol), and pyruvic acid (2 mmol) are stirred in ethanol (10 mL) at reflux for 3–5 hours.

-

Step 2 : The precipitate is filtered, washed with ethanol, and recrystallized from hot ethanol.

Yield : 60–70% (based on analogous syntheses of 2-methylquinoline-4-carboxylic acids).

Advantages and Limitations

-

Advantages : One-pot synthesis, operational simplicity, and no need for high-pressure equipment.

-

Limitations : Moderate yields due to competing by-products (e.g., 2-methylquinolines) and sensitivity to electronic effects in the aniline.

Pfitzinger Reaction with Isatin Derivatives

This method, adapted from Zhou et al., uses substituted isatins and enaminones to construct the quinoline core.

Reaction Mechanism

Experimental Protocol

-

Step 1 : 5-Methylisatin (1 mmol) and TMSCl (1.2 mmol) are stirred in methanol at 60°C for 2 hours.

-

Step 2 : 4-Methoxyphenyl enaminone (1 mmol) is added, and the mixture is refluxed for 8 hours.

-

Step 3 : The product is isolated via inverse extraction (water/ethyl acetate) and purified by recrystallization.

Yield : ~75% (based on Pfitzinger reactions reported in the literature).

Advantages and Limitations

-

Advantages : High functional group tolerance, mild conditions, and direct formation of the carboxylic acid.

-

Limitations : Requires specialized enaminone precursors and silylation reagents.

Comparative Analysis of Methods

| Method | Yield | Complexity | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Oxidation of Precursors | 85% | High | High purity and scalability | Multi-step precursor synthesis |

| Doebner Reaction | 60–70% | Moderate | One-pot synthesis | By-product formation |

| Pfitzinger Reaction | 75% | Moderate | Mild conditions and direct acid formation | Requires specialized reagents |

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group at position 4 undergoes typical acid-derived reactions:

-

Esterification : Reacts with alcohols (e.g., pentanol) under acidic or coupling conditions to form esters. For example, pentyl esters are synthesized using TMS-diazomethane or cesium salts in solvent systems like ethanol or DMF .

-

Amidation : Coupling with amines via carbodiimide-mediated reactions produces amide derivatives, though specific examples require further characterization.

Table 1: Esterification Conditions and Products

| Alcohol | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pentanol | TMS-diazomethane, ethanol | Pentyl ester | ~85%* | |

| Methanol | H₂SO₄, reflux | Methyl ester | N/A | |

| *Yield estimated from analogous reactions in . |

Oxidation and Reduction

The methyl and methoxy groups participate in redox reactions:

-

Oxidation :

-

Reduction :

-

Quinoline ring hydrogenation is uncommon due to aromatic stability, but selective reductions of ketone intermediates (if present) use NaBH₄.

-

Halogenation and Electrophilic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution:

-

Bromination : Reacts with Br₂ in DCM at 0°C, preferentially substituting at the C5 or C7 positions of the quinoline ring.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C3 position, though regioselectivity requires further study .

Table 2: Halogenation Reactions

| Reagent | Conditions | Major Product | Notes | Source |

|---|---|---|---|---|

| Br₂ (1 equiv) | DCM, 0°C, 2h | 5-Bromo derivative | Moderate regioselectivity | |

| NBS | Benzoyl peroxide, CCl₄, 80°C | Allylic bromination (if applicable) | Not observed |

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (>200°C), yielding 2-(4-methoxyphenyl)-6-methylquinoline. This reaction is facilitated by copper catalysts in quinoline solvents .

Coupling Reactions

The methoxyphenyl or quinoline rings participate in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Requires prior halogenation (e.g., bromination at C5). A 2-fluorophenyl group was installed using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water .

-

Buchwald-Hartwig Amination : Potential for introducing amines at halogenated positions, though unverified for this compound .

Biological Activity and Reactivity Correlations

The compound’s antioxidant activity (30–40% DPPH inhibition) is linked to its carboxylic acid group, which donates hydrogen atoms. Ester derivatives show reduced activity, emphasizing the acid’s role in radical scavenging .

Key Mechanistic Insights

-

Esterification : Proceeds via nucleophilic acyl substitution, with the carboxylic acid activated by TMS-diazomethane .

-

Oxidation : Methyl group oxidation follows a radical mechanism under acidic KMnO₄ conditions.

-

Electrophilic Substitution : Methoxy and methyl groups direct incoming electrophiles to specific quinoline ring positions .

Scientific Research Applications

Pharmaceutical Intermediate

One of the primary applications of 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid is as an important pharmaceutical intermediate. It is utilized in the synthesis of various drugs, particularly those targeting infectious diseases and other medical conditions. Its structure allows for modifications that can enhance the efficacy and specificity of drug candidates.

Antileishmanial Activity

Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antileishmanial activity. A study synthesized several quinoline derivatives, including compounds related to 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid, which were tested against Leishmania donovani—the causative agent of leishmaniasis. The synthesized compounds showed varying degrees of activity, with some exhibiting IC₅₀ values comparable to established treatments like sodium stibogluconate and amphotericin B .

Mycobacterium tuberculosis Inhibition

Another promising application is in the development of inhibitors for Mycobacterium tuberculosis. Research indicates that arylated quinoline carboxylic acids, including derivatives of 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid, have demonstrated inhibitory effects against both replicating and non-replicating forms of the bacteria. These compounds have been tested using high-capacity screening methods, revealing their potential as anti-tuberculosis agents .

Proteomics Research

In proteomics, 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid serves as a specialty product for studying protein interactions and functions. Its unique structure allows researchers to explore its role in various biological pathways, providing insights into disease mechanisms and potential therapeutic targets .

Synthesis of Novel Compounds

The compound is also pivotal in the synthesis of novel quinoline derivatives with enhanced biological activities. The Pfitzinger reaction has been effectively employed to create a series of quinoline-4-carboxylic acids, showcasing the versatility of this compound in generating new pharmacophores with tailored properties for specific therapeutic applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Intermediate | Used in drug synthesis targeting infectious diseases |

| Antileishmanial Activity | Exhibits significant activity against Leishmania donovani |

| Mycobacterium tuberculosis | Inhibitory effects against M. tuberculosis, promising anti-TB agents |

| Proteomics Research | Aids in studying protein interactions and biological pathways |

| Synthesis of Novel Compounds | Facilitates the creation of new quinoline derivatives with enhanced activities |

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-withdrawing vs.

- Methyl vs. methoxy at position 6 : Methyl groups (e.g., in the target compound) may reduce polarity compared to methoxy, impacting bioavailability .

- Crystal structure: The monoclinic crystal system of 2-(4-methylphenyl)quinoline-4-carboxylic acid (unit cell parameters: a = 4.10 Å, b = 15.35 Å) highlights how substituents influence packing efficiency and stability .

SAR Insights :

- Antibacterial activity : Methyl or methoxy groups at position 6 correlate with improved activity against S. aureus, while bulkier substituents reduce efficacy .

- P-glycoprotein inhibition: Methoxy groups at position 6 enhance interactions with the ATP-binding cassette (ABC) transporter, as seen in 6-methoxy-2-arylquinolines .

Biological Activity

2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a methoxy group at the para position of the phenyl ring, a methyl group at the 6-position of the quinoline ring, and a carboxylic acid group at the 4-position. Its structural features suggest potential interactions with various biological targets, leading to significant pharmacological effects.

The biological activity of 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain kinases involved in cell signaling pathways, thereby modulating cellular responses. Such interactions can lead to various therapeutic effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In studies assessing its effectiveness against various pathogens, it demonstrated significant inhibition against bacterial strains and protozoa, including Leishmania spp. The compound's structure allows for interaction with microbial enzymes, disrupting their metabolic processes .

Anticancer Activity

The anticancer potential of 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid has been evaluated through various assays. In vitro studies showed that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The mechanism likely involves apoptosis induction and cell cycle arrest, mediated by its interaction with key regulatory proteins in cancer cells .

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. Using the DPPH assay, it was found to effectively scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. The antioxidant activity is enhanced due to the presence of the methoxy group, which contributes to electron donation during redox reactions .

Case Studies

- Antileishmanial Activity : A study conducted on various quinoline derivatives, including 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid, revealed an IC50 value indicating substantial activity against Leishmania donovani promastigotes. This finding positions the compound as a potential candidate for leishmaniasis treatment .

- Antitumor Evaluation : In a comparative study involving multiple quinoline derivatives, 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid showed notable cytotoxicity against HepG2 and HCT116 cell lines, suggesting its utility in cancer therapy development .

Data Table: Summary of Biological Activities

| Activity Type | Target/Pathogen | IC50 or Effectiveness | Mechanism |

|---|---|---|---|

| Antimicrobial | Leishmania donovani | Significant inhibition | Disruption of metabolic processes |

| Anticancer | HepG2 and HCT116 | Notable cytotoxicity | Induction of apoptosis and cell cycle arrest |

| Antioxidant | Free radicals | Effective scavenging | Electron donation during redox reactions |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- The Pfitzinger reaction is a foundational method, involving condensation of isatin derivatives with ketones in alkaline media (e.g., sodium acetate). For example, substituting phenylacetic acid with 4-methoxyacetophenone could yield the target compound. Oxidation and substitution steps (e.g., using KMnO₄ or NaOMe) may refine functional groups . Parallel routes for analogous quinoline-4-carboxylic acids include cyclization of aminobenzaldehyde derivatives, highlighting the importance of pH and temperature control .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- UV-Vis/FTIR : Identify quinoline backbone absorption (250–300 nm) and carboxylic acid O-H stretches (2500–3300 cm⁻¹).

- NMR : Use - and -NMR to resolve methoxy (δ 3.8–4.0 ppm), methylquinoline (δ 2.5–2.7 ppm), and aromatic protons.

- HPLC/MS : Reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS for purity assessment and molecular ion confirmation .

Q. How do substituent positions (e.g., methoxy at C4, methyl at C6) affect reactivity in downstream modifications?

- The C4 methoxy group enhances electron density, favoring electrophilic substitution at C3/C5. Methyl at C6 sterically hinders nucleophilic attacks but stabilizes intermediates in reduction reactions. Comparative studies with 4-chloro-2-methylquinoline-6-carboxylic acid show halogen substituents increase electrophilicity but reduce solubility .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria).

- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations.

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalysts : Palladium/copper catalysts (e.g., Pd/C, CuI) improve cyclization efficiency in DMF/toluene at 80–100°C.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability, while ethanol/water mixtures reduce byproducts during crystallization .

Q. What computational strategies (DFT, molecular docking) elucidate structure-activity relationships?

- DFT : Optimize geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for reactivity hotspots.

- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase), validating binding energies with MD simulations .

Q. How does X-ray crystallography resolve structural ambiguities in polymorphic forms?

- Single-crystal XRD (Mo-Kα radiation) determines bond lengths/angles and packing motifs. For example, 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline showed planar quinoline rings with dihedral angles <5° between substituents, confirming steric rigidity .

Q. What challenges arise in late-stage functionalization, and how are they addressed?

- C8 position : Direct amidation is hindered by steric effects; use protecting groups (Boc) or transition-metal catalysis (Buchwald-Hartwig) for morpholine or piperazine introductions .

- Purity issues : Prep-HPLC with trifluoroacetic acid modifiers resolves co-eluting regioisomers .

Q. How are stability and degradation profiles assessed under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.